molecular formula C17H21Cl2NO2 B4409868 2-(1-chloronaphthalen-2-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride

2-(1-chloronaphthalen-2-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride

Cat. No.: B4409868
M. Wt: 342.3 g/mol
InChI Key: ZQQBVWPCYGTFDE-UHFFFAOYSA-N
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Description

2-(1-chloronaphthalen-2-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a naphthyl group, a tetrahydrofuran ring, and an amine hydrochloride moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-chloronaphthalen-2-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride typically involves multiple steps. The initial step often includes the chlorination of 2-naphthol to form 1-chloro-2-naphthol. This intermediate is then reacted with ethylene oxide to produce 2-[(1-chloro-2-naphthyl)oxy]ethanol. The next step involves the reaction of this intermediate with tetrahydrofuran-2-ylmethylamine under acidic conditions to form the final product, which is then converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-chloronaphthalen-2-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atom in the naphthyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving naphthyl or tetrahydrofuran moieties.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-chloronaphthalen-2-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The naphthyl group may interact with aromatic residues in proteins, while the tetrahydrofuran ring can engage in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(1-bromo-2-naphthyl)oxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride
  • {2-[(1-chloro-2-naphthyl)oxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrobromide

Uniqueness

2-(1-chloronaphthalen-2-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a naphthyl group and a tetrahydrofuran ring allows for diverse interactions and applications that may not be achievable with similar compounds.

Properties

IUPAC Name

2-(1-chloronaphthalen-2-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2.ClH/c18-17-15-6-2-1-4-13(15)7-8-16(17)21-11-9-19-12-14-5-3-10-20-14;/h1-2,4,6-8,14,19H,3,5,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQBVWPCYGTFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCCOC2=C(C3=CC=CC=C3C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-chloronaphthalen-2-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride

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